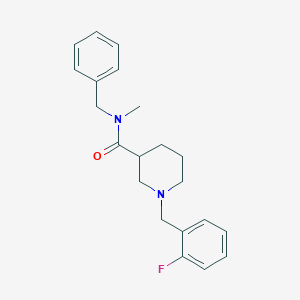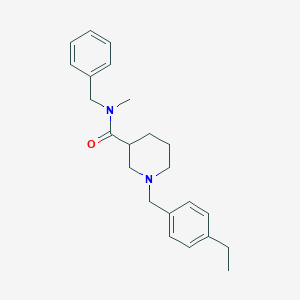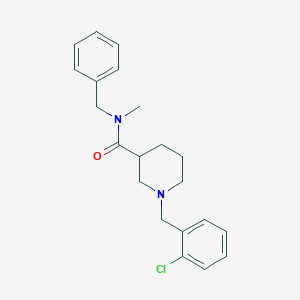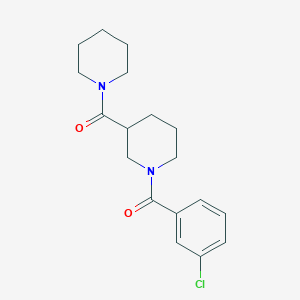![molecular formula C21H24N2O5 B246928 1-[4-(2,3-Dimethoxybenzoyl)piperazin-1-yl]-2-phenoxyethanone](/img/structure/B246928.png)
1-[4-(2,3-Dimethoxybenzoyl)piperazin-1-yl]-2-phenoxyethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-(2,3-Dimethoxybenzoyl)piperazin-1-yl]-2-phenoxyethanone is a complex organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of both a dimethoxybenzoyl group and a phenoxyacetyl group attached to a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(2,3-Dimethoxybenzoyl)piperazin-1-yl]-2-phenoxyethanone typically involves multiple steps:
Formation of the Dimethoxybenzoyl Intermediate: The initial step involves the reaction of 2,3-dimethoxybenzoic acid with thionyl chloride to form 2,3-dimethoxybenzoyl chloride.
Formation of the Phenoxyacetyl Intermediate: Phenoxyacetic acid is reacted with thionyl chloride to produce phenoxyacetyl chloride.
Coupling Reaction: The final step involves the reaction of the piperazine ring with both 2,3-dimethoxybenzoyl chloride and phenoxyacetyl chloride under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-[4-(2,3-Dimethoxybenzoyl)piperazin-1-yl]-2-phenoxyethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the aromatic rings, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or other substituted derivatives.
Scientific Research Applications
1-[4-(2,3-Dimethoxybenzoyl)piperazin-1-yl]-2-phenoxyethanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific receptors or enzymes.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-[4-(2,3-Dimethoxybenzoyl)piperazin-1-yl]-2-phenoxyethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-(2,3-Dimethoxybenzoyl)piperazine: Lacks the phenoxyacetyl group, which may result in different chemical and biological properties.
4-(Phenoxyacetyl)piperazine:
Uniqueness
1-[4-(2,3-Dimethoxybenzoyl)piperazin-1-yl]-2-phenoxyethanone is unique due to the presence of both the dimethoxybenzoyl and phenoxyacetyl groups, which confer distinct chemical and biological properties. This dual functionality allows for a broader range of applications and interactions compared to its simpler counterparts.
Properties
Molecular Formula |
C21H24N2O5 |
|---|---|
Molecular Weight |
384.4 g/mol |
IUPAC Name |
1-[4-(2,3-dimethoxybenzoyl)piperazin-1-yl]-2-phenoxyethanone |
InChI |
InChI=1S/C21H24N2O5/c1-26-18-10-6-9-17(20(18)27-2)21(25)23-13-11-22(12-14-23)19(24)15-28-16-7-4-3-5-8-16/h3-10H,11-15H2,1-2H3 |
InChI Key |
SRYDKAWLKQXDEX-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1OC)C(=O)N2CCN(CC2)C(=O)COC3=CC=CC=C3 |
Canonical SMILES |
COC1=CC=CC(=C1OC)C(=O)N2CCN(CC2)C(=O)COC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-benzyl-1-[(3,4-dimethoxyphenyl)methyl]-N-methylpiperidine-3-carboxamide](/img/structure/B246849.png)
![N-benzyl-1-[(3-chlorophenyl)methyl]-N-methylpiperidine-3-carboxamide](/img/structure/B246850.png)

![N-benzyl-1-[(3-bromophenyl)methyl]-N-methylpiperidine-3-carboxamide](/img/structure/B246852.png)


![N-methyl-N-[[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]morpholine-4-carboxamide](/img/structure/B246857.png)
![2-(4-morpholinyl)-1-[2-(4-morpholinyl)ethyl]-1H-benzimidazole](/img/structure/B246858.png)


![N-methyl-N-[2-(2-pyridinyl)ethyl]ethanesulfonamide](/img/structure/B246868.png)
![N-[3-(BENZYLOXY)-4-METHOXYBENZYL]-N-METHYL-N-[2-(2-PYRIDYL)ETHYL]AMINE](/img/structure/B246869.png)
